2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
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Overview
Description
2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound that combines the structural features of thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of both thiazole and triazole moieties in a single molecule enhances its potential for diverse biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide typically involves the formation of the thiazole and triazole rings followed by their coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Substituted-5-[isopropylthiazole] clubbed 1,2,4 triazole derivatives
- 1,2,4-Triazole and quinazoline moieties
- Spiro-condensed [1,2,4]triazolo [1,5-c]quinazolines
Uniqueness
2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is unique due to the combination of thiazole and triazole rings, which imparts a distinct set of biological activities and chemical properties. This dual-ring structure enhances its potential for diverse applications compared to compounds with only one of these rings .
Properties
IUPAC Name |
2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c13-10(17)7-19-12-15-14-11-16(12)9(6-18-11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTRNIPWBBDVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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